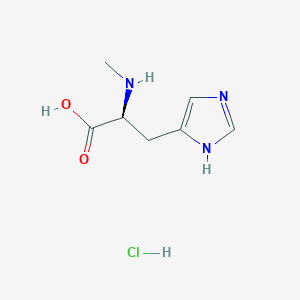
(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride
Overview
Description
“(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride” is a chemical compound with the CAS Number 17451-62-6 . It has a molecular weight of 205.64200 . It is an amino acid derivative .
Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, solubility, and others might depend on factors like purity and environmental conditions.Scientific Research Applications
Antitumor Activity
Imidazole derivatives, such as (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride, have been extensively reviewed for their antitumor activity. The review highlights bis(2-chloroethyl)amino derivatives of imidazole and their potential as antitumor drugs, some of which have advanced to preclinical testing stages. These compounds are of interest both for new antitumor drug discovery and for the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Neuroprotective Agents
Research on YM872, a derivative with a core structure similar to (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride, suggests its potential as a neuroprotective agent. YM872 is highlighted for its in vitro and in vivo neuropharmacology and its neuroprotective properties in animal models of focal cerebral ischemia, suggesting therapeutic potential for acute stroke treatment (Takahashi et al., 2006).
Antimicrobial Activities
The antimicrobial activities of imidazole, including compounds similar to (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride, have been reviewed, focusing on their use as raw materials in pharmaceutical industries for manufacturing anti-fungal and bactericidal drugs. This review underscores the potential for synthesizing new derivatives of imidazole to combat microbial resistance and inhibit the growth of new strains of organisms (2022).
CNS Acting Drugs
Research into the conversion of benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs has been conducted. These studies explore common synthesis pathways and the potential for modifying these compounds to create more effective CNS medications. The review suggests imidazole derivatives may be among the most potent with characteristics conducive to CNS penetrability and activity (Saganuwan, 2020).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCAMJPAJDEDCG-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CN=CN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CN=CN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595112 | |
| Record name | N-Methyl-L-histidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride | |
CAS RN |
17451-62-6 | |
| Record name | L-Histidine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17451-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-L-histidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















